N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine
Overview
Description
Guanosine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-(2-methyl-1-oxopropyl)- is a synthetic nucleoside analog. This compound is structurally related to guanosine, a naturally occurring nucleoside that plays a crucial role in various biological processes, including DNA and RNA synthesis. The modifications in this compound, such as the addition of methoxyphenyl groups and the deoxy modification, enhance its stability and potentially alter its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-(2-methyl-1-oxopropyl)- involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of guanosine are protected using dimethoxytrityl chloride (DMT-Cl) to prevent unwanted reactions.
Deoxygenation: The 2’-hydroxyl group is selectively deoxygenated to form the 2’-deoxy derivative.
Introduction of Methoxyphenyl Groups: The bis(4-methoxyphenyl)phenylmethyl group is introduced at the 5’-position through a nucleophilic substitution reaction.
N-Alkylation: The N-(2-methyl-1-oxopropyl) group is introduced via an alkylation reaction using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesizers, high-purity reagents, and stringent reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups.
Reduction: Reduction reactions can target the carbonyl group in the N-(2-methyl-1-oxopropyl) moiety.
Substitution: Nucleophilic substitution reactions can occur at the 5’-position, where the bis(4-methoxyphenyl)phenylmethyl group is attached.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like thiols and amines can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives with modified methoxyphenyl groups.
Reduction: Reduced derivatives with altered N-(2-methyl-1-oxopropyl) groups.
Substitution: Substituted products with different functional groups at the 5’-position.
Scientific Research Applications
Guanosine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-(2-methyl-1-oxopropyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleotides and oligonucleotides.
Biology: Studied for its potential role in modulating gene expression and protein synthesis.
Medicine: Investigated for its antiviral and anticancer properties due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Mechanism of Action
The compound exerts its effects by incorporating into nucleic acids, thereby disrupting normal DNA and RNA synthesis. This can lead to the inhibition of viral replication and cancer cell proliferation. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
Guanosine: The natural nucleoside with similar structural features but lacks the synthetic modifications.
2’-Deoxyguanosine: A deoxygenated form of guanosine, similar to the 2’-deoxy modification in the compound.
O6-Methylguanine: A methylated derivative of guanine, similar to the N-(2-methyl-1-oxopropyl) modification.
Uniqueness
Guanosine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-(2-methyl-1-oxopropyl)- is unique due to its combination of modifications, which enhance its stability and biological activity. The presence of methoxyphenyl groups and the deoxy modification distinguish it from other nucleoside analogs, making it a valuable tool in research and therapeutic applications.
Properties
IUPAC Name |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37N5O7/c1-21(2)32(42)38-34-37-31-30(33(43)39-34)36-20-40(31)29-18-27(41)28(47-29)19-46-35(22-8-6-5-7-9-22,23-10-14-25(44-3)15-11-23)24-12-16-26(45-4)17-13-24/h5-17,20-21,27-29,41H,18-19H2,1-4H3,(H2,37,38,39,42,43)/t27-,28+,29+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQXDNUKLIDXOS-ZGIBFIJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074965 | |
Record name | Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
639.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68892-41-1 | |
Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-N-(2-methyl-1-oxopropyl)guanosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68892-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guanosine, 5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxy-N-(2-methyl-1-oxopropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068892411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5'-O-[bis(4-methoxyphenyl)benzyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)guanosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.995 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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